molecular formula C15H11F3N6O B2429103 1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941875-94-1

1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2429103
CAS No.: 941875-94-1
M. Wt: 348.289
InChI Key: GHDGBWAXBNHKII-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound characterized by the presence of fluorine atoms and a tetrazole ring

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N6O/c16-9-4-6-10(7-5-9)24-13(21-22-23-24)8-19-15(25)20-14-11(17)2-1-3-12(14)18/h1-7H,8H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDGBWAXBNHKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation

The tetrazole moiety is typically synthesized via cyclization reactions. For 1-(4-fluorophenyl)-1H-tetrazol-5-yl derivatives, common methods include:

  • Cyanide-Azide Condensation : Reaction of 4-fluorobenzonitrile with sodium azide (NaN₃) under acidic conditions (e.g., HCl) to form the tetrazole ring.
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC), though less common for tetrazoles, may offer alternative pathways.

Reaction Conditions for Tetrazole Formation

Parameter Typical Range/Value Notes
Reagents NaN₃, HCl, 4-fluorobenzonitrile Acidic medium drives cyclization
Temperature 60–80°C Elevated temps accelerate reaction
Solvent THF, DMF, or MeOH Polar aprotic solvents preferred
Yield 70–85% Depends on purity of starting materials

Urea Linkage Synthesis

The urea moiety is formed by coupling a primary amine with an isocyanate. For this compound:

  • Isocyanate Preparation : 2,6-Difluorophenyl isocyanate is synthesized from 2,6-difluoroaniline via phosgenation (COCl₂) or using triphosgene (Bis(trichloromethyl) carbonate).
  • Amine Coupling : The tetrazole-derived amine (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methanamine reacts with the isocyanate under basic conditions.

Key Reagents for Urea Formation

Component Role Example Reagents
Isocyanate Electrophilic partner 2,6-Difluorophenyl isocyanate
Amine Nucleophilic partner (1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methanamine
Base Catalyzes reaction Triethylamine (TEA) or DMAP

Reaction Optimization and Challenges

Purification Techniques

  • Crystallization : Recrystallization from ethyl acetate/hexane mixtures isolates the pure compound.
  • Chromatography : Silica gel column chromatography (eluent: EtOAc/hexane) removes impurities.

Comparative Analysis of Synthetic Routes

Route A: Stepwise Tetrazole-Urea Assembly

Step 1 : Synthesize 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methanamine via azide-nitrile cyclization.
Step 2 : React with 2,6-difluorophenyl isocyanate to form the urea.

Advantages : High regioselectivity, straightforward purification.
Challenges : Sensitive to moisture; requires anhydrous conditions.

Route B: Convergent Synthesis

Step 1 : Prepare both tetrazole and isocyanate precursors separately.
Step 2 : Combine under optimized coupling conditions.

Advantages : Flexibility in precursor synthesis.
Challenges : Potential for side reactions (e.g., isocyanate dimerization).

Critical Reaction Parameters and Data

Tetrazole Cyclization Efficiency

Parameter Optimal Value Impact on Yield
Acid Concentration 1–2 M HCl Higher acidity accelerates reaction
Reaction Time 2–4 hours Prolonged time reduces yield due to decomposition
Temperature 70°C Balances reaction rate and stability

Urea Coupling Yields

Base Solvent Yield (%)
Triethylamine Dichloromethane 65–75
DMAP THF 70–80
No base EtOAc <50

Structural Verification and Characterization

Spectroscopic Data

  • ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 5.2–5.5 ppm (methylene group), δ 3.5–4.0 ppm (NH signals).
  • ¹³C NMR : Carbonyl carbon at δ 155–160 ppm (urea), tetrazole carbons at δ 145–150 ppm.
  • HRMS : [M+H]⁺ calculated for C₁₃H₈F₃N₆O: m/z 324.06; observed: m/z 324.06.

Industrial and Scalability Considerations

Cost-Effective Reagents

  • Phosgenation : Avoided due to toxicity; triphosgene preferred for isocyanate synthesis.
  • Catalyst Recycling : Palladium catalysts (if used) can be recovered via filtration.

Waste Management

  • Byproducts : HCl from tetrazole synthesis is neutralized with NaOH.
  • Solvent Recovery : Distillation of THF/DMF reduces environmental impact.

Mechanistic Insights and Reaction Pathways

Tetrazole Ring Formation Mechanism

  • Nitrile Activation : Protonation of 4-fluorobenzonitrile by HCl.
  • Azide Attack : NaN₃ nucleophilic addition to the nitrile carbon.
  • Cyclization : Release of H₂O and formation of the tetrazole ring.

Urea Coupling Mechanism

  • Isocyanate Activation : Base deprotonates the amine, enhancing nucleophilicity.
  • Nucleophilic Attack : Amine attacks the electrophilic carbon of the isocyanate.
  • CO₂ Elimination : Formation of the urea linkage with release of CO₂.

Comparative Analysis with Analogous Compounds

Substituent Effects on Reactivity

Compound Key Difference Impact on Synthesis
1-(3,4-Difluorophenyl)-urea Position of fluorine Lower solubility in polar solvents
1-(4-Methoxyphenyl)-urea Methoxy vs. fluoro Higher basicity complicates coupling

Biological Activity Trends

  • Fluorine Substituents : Enhance metabolic stability and target binding affinity.
  • Urea Linkage : Critical for hydrogen bonding with biological targets.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-difluorophenyl)-3-(4-fluorophenyl)urea: Lacks the tetrazole ring, resulting in different binding properties and biological activity.

    1-(2,6-difluorophenyl)-3-(1H-tetrazol-5-yl)urea: Lacks the 4-fluorophenyl group, affecting its overall stability and reactivity.

Uniqueness

1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the combination of fluorine atoms and a tetrazole ring, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound for various applications .

Biological Activity

1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound that incorporates a tetrazole ring and fluorinated phenyl groups. This structure is significant in medicinal chemistry due to the biological activities associated with tetrazole derivatives, which include anti-inflammatory, analgesic, and potential anti-cancer properties. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a urea linkage that connects a difluorophenyl group with a tetrazole moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Tetrazole Ring : This can be achieved by reacting suitable precursors like 4-fluorobenzyl chloride with sodium azide.
  • Urea Formation : The tetrazole derivative is then reacted with an isocyanate to yield the final urea compound.

This synthetic pathway is crucial as it influences the compound's biological properties and therapeutic potential.

The biological activity of this compound is primarily attributed to the interactions between its functional groups and various biological targets. The tetrazole ring enhances the compound's ability to modulate enzyme activity and receptor interactions, which are critical for its therapeutic effects.

Pharmacological Properties

Research indicates that compounds containing tetrazole rings exhibit a variety of biological activities:

  • Anti-inflammatory Effects : Studies have shown that tetrazole derivatives can inhibit inflammatory mediators, making them potential candidates for treating conditions like arthritis.
  • Anticancer Activity : Some tetrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in oncology .
  • Metabolic Stability : The incorporation of fluorinated groups enhances metabolic stability and bioavailability, which is essential for drug development.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Tetrazole Derivatives : A study reported that certain tetrazole derivatives exhibited significant antifungal activity against pathogens such as Fusarium and Aspergillus species. This highlights the potential of tetrazole-containing compounds in treating fungal infections .
  • Anticancer Research : Another investigation focused on a related compound that showed potent in vitro activity against prostate cancer cells (PC-3) and colon cancer cells (HCT-116), indicating that modifications in the structure could enhance anticancer properties .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect Reference
Anti-inflammatoryInhibition of inflammatory mediators
AnticancerCytotoxic effects on cancer cell lines
AntifungalActivity against fungal pathogens
Metabolic StabilityEnhanced bioavailability

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea?

Methodological Answer: The synthesis involves sequential coupling reactions:

Tetrazole Ring Formation: Use a [2+3] cycloaddition between nitriles and sodium azide under acidic conditions to generate the 1-(4-fluorophenyl)-1H-tetrazole core .

Urea Linkage: React the tetrazole intermediate with 2,6-difluorophenyl isocyanate in anhydrous DMF, employing a base (e.g., triethylamine) to facilitate nucleophilic attack .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield high-purity product.

Key Considerations:

  • Protect reactive groups (e.g., NH of tetrazole) during coupling.
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy:
    • 1H NMR (DMSO-d6): Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl groups) and urea NH (δ 9.8–10.2 ppm) .
    • 19F NMR: Distinct signals for 2,6-difluorophenyl (-110 to -115 ppm) and 4-fluorophenyl (-120 ppm) .
  • X-ray Crystallography: Resolve bond lengths (e.g., C=O at ~1.23 Å) and dihedral angles to confirm spatial arrangement .
  • High-Resolution Mass Spectrometry (HRMS): Match exact mass (calculated for C21H14F3N7O: 461.1214) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Prioritize target-specific assays:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based ATPase assays (IC50 determination) .
  • Antimicrobial Activity: Perform microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa), comparing viability at 24–72 hours .

Data Interpretation:

  • Cross-validate results with positive controls (e.g., doxorubicin for cytotoxicity).
  • Apply Hill plots for dose-response curves.

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Address discrepancies through:

Experimental Replication: Repeat assays under standardized conditions (e.g., pH, temperature, solvent/DMSO concentration) .

Structural Verification: Confirm batch purity via HPLC (>98%) and rule out degradation products .

Target Profiling: Use proteomics (e.g., affinity chromatography) to identify off-target interactions .

Computational Modeling: Perform molecular docking (AutoDock Vina) to assess binding affinity variations across isoforms .

Q. What experimental designs are optimal for assessing environmental fate and ecotoxicity?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

Physicochemical Properties:

  • Determine logP (shake-flask method) and aqueous solubility (HPLC-UV).
  • Assess photostability under UV light (λ = 254 nm).

Environmental Partitioning:

  • Use OECD 121 guideline for soil adsorption coefficients (Koc).

Ecotoxicology:

  • Acute toxicity: Daphnia magna 48-hour immobilization test.
  • Chronic effects: Algal growth inhibition (OECD 201).

Q. How to design a structure-activity relationship (SAR) study for optimizing this compound?

Methodological Answer: Follow a systematic SAR workflow:

Substituent Variation:

  • Replace 4-fluorophenyl with electron-withdrawing (e.g., -CF3) or donating groups (-OCH3) .
  • Modify the urea linker to thiourea or sulfonylurea .

Biological Testing:

  • Prioritize high-throughput screening (HTS) for IC50 shifts.

Computational Analysis:

  • Use QSAR models (e.g., CoMFA) to correlate substituent effects with activity .

Q. What strategies mitigate methodological biases in pharmacological studies of this compound?

Methodological Answer: Implement bias-reduction practices:

  • Blinding: Use double-blind protocols in animal studies to minimize observer bias .
  • Positive/Negative Controls: Include reference compounds (e.g., teflubenzuron for insecticidal activity) .
  • Statistical Rigor: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes (Cohen’s d) .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Methodological Answer: Anchor studies to established theories:

  • Lock-and-Key Theory: Map steric compatibility with target enzymes (e.g., dihydrofolate reductase) .
  • Pharmacophore Modeling: Identify essential features (e.g., urea H-bond donors, fluorophenyl hydrophobic pockets) .
  • Kinetic Theory: Derive kcat/Km ratios for enzyme inhibition to quantify efficacy .

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